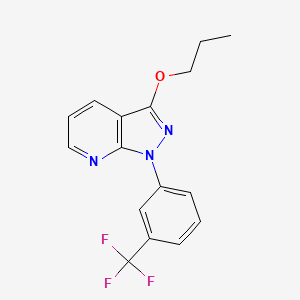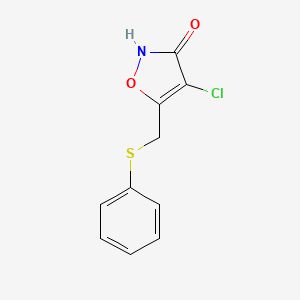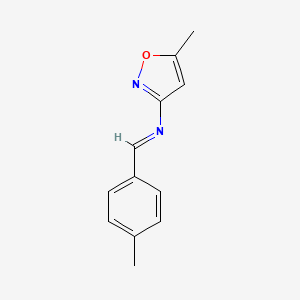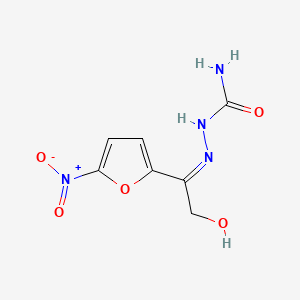
Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is a compound with significant potential in various fields of scientific research. It is characterized by its unique structure, which includes a furan ring substituted with a nitro group and a hydrazinecarboxamide moiety.
Preparation Methods
The synthesis of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide typically involves the reaction of 2-hydroxy-1-(5-nitrofuran-2-yl)ethanone with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives. Typical reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofurans, while reduction can produce amino derivatives .
Scientific Research Applications
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its antibacterial properties, the compound is being explored for use in treating bacterial infections.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with bacterial enzymes and DNA. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and ultimately cell death .
Comparison with Similar Compounds
2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide can be compared with other nitrofuran derivatives, such as nitrofurantoin and furazolidone. While all these compounds share a common nitrofuran moiety, 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide is unique due to its hydrazinecarboxamide group, which may contribute to its distinct biological activity .
Similar compounds include:
Nitrofurantoin: Used as an antibacterial agent, particularly for urinary tract infections.
Furazolidone: An antibacterial and antiprotozoal agent used in the treatment of gastrointestinal infections.
Properties
CAS No. |
90000-62-7 |
|---|---|
Molecular Formula |
C7H8N4O5 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
[(Z)-[2-hydroxy-1-(5-nitrofuran-2-yl)ethylidene]amino]urea |
InChI |
InChI=1S/C7H8N4O5/c8-7(13)10-9-4(3-12)5-1-2-6(16-5)11(14)15/h1-2,12H,3H2,(H3,8,10,13)/b9-4- |
InChI Key |
WQKNUJXZXQMAKZ-WTKPLQERSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C(=N\NC(=O)N)/CO |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=NNC(=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


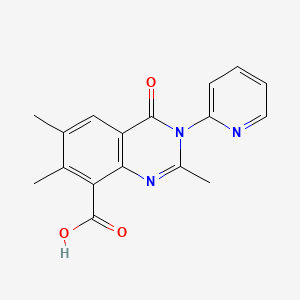

![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)
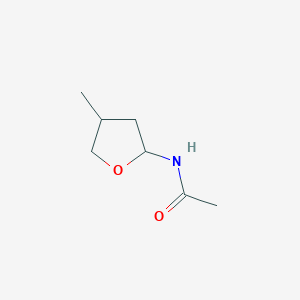
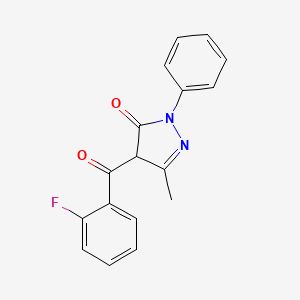

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
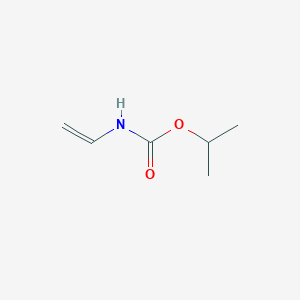
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)

